

Application Notes: Using AZ505 Ditrifluoroacetate to Study SMYD2 Function

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Compound of Interest

Compound Name: AZ505 ditrifluoroacetate

Cat. No.: B560670

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Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase involved in the regulation of numerous cellular processes, including gene transcription, cell proliferation, and DNA damage response.[1][2] SMYD2 methylates both histone (H3K4, H3K36) and non-histone proteins, such as p53, RB1, STAT3, and PTEN.[1][3][4][5] Its overexpression and aberrant activity have been linked to various diseases, particularly cancer, making it a compelling target for therapeutic development.[4][5]

AZ505 is a potent, cell-permeable, and highly selective small molecule inhibitor of SMYD2.[6][7][8] It acts as a substrate-competitive inhibitor by binding to the peptide-binding groove of SMYD2.[6][9] With its high selectivity and in vitro and in vivo activity, AZ505 serves as an invaluable chemical probe for elucidating the biological functions of SMYD2 and for validating it as a therapeutic target. These application notes provide detailed protocols and data for researchers utilizing AZ505 to investigate SMYD2's role in cellular pathways.

Properties of AZ505 Ditrifluoroacetate

AZ505 is characterized by its high potency and remarkable selectivity for SMYD2 over other histone methyltransferases.[7] It competitively inhibits the binding of peptide substrates to SMYD2 and is uncompetitive with respect to the S-adenosylmethionine (SAM) cofactor. The binding is primarily driven by hydrophobic interactions.[7][10]

Table 1: Biochemical and Binding Constants of AZ505

Parameter	Value	Target	Notes
IC ₅₀	0.12 µM	SMYD2	Half-maximal inhibitory concentration in biochemical assays. [6] [7] [8] [9]
K _i	0.3 µM	SMYD2	Inhibition constant. [6] [11]

| K_e | 0.5 µM | SMYD2 | Dissociation constant determined by Isothermal Titration Calorimetry (ITC).[\[7\]](#)[\[11\]](#) |

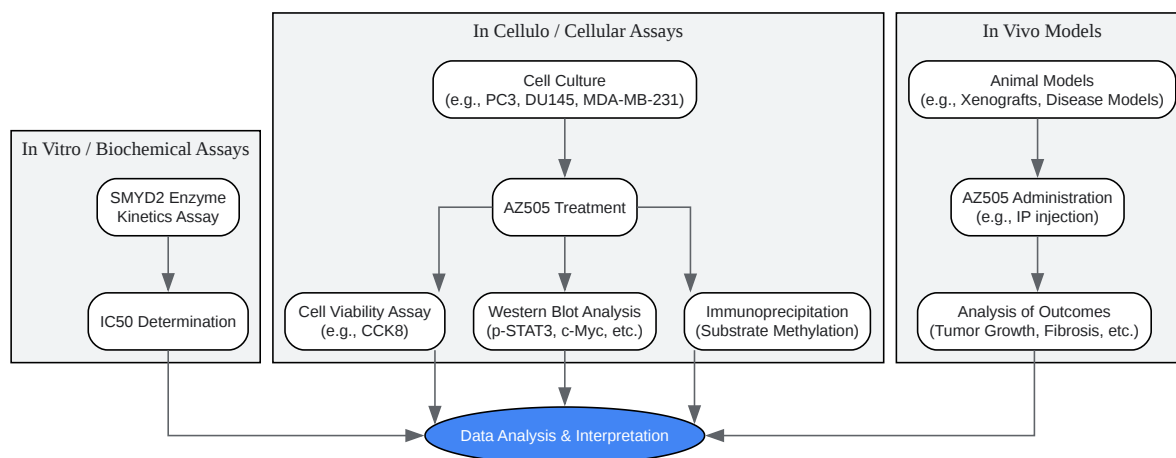
Table 2: Selectivity Profile of AZ505

Methyltransferase	IC ₅₀	Selectivity (fold vs. SMYD2)
SMYD2	0.12 µM	1
SMYD3	>83.3 µM	>694
EZH2	>83.3 µM	>694
DOT1L	>83.3 µM	>694
G9A	>83.3 µM	>694
GLP	>83.3 µM	>694
SET7/9	>83.3 µM	>694

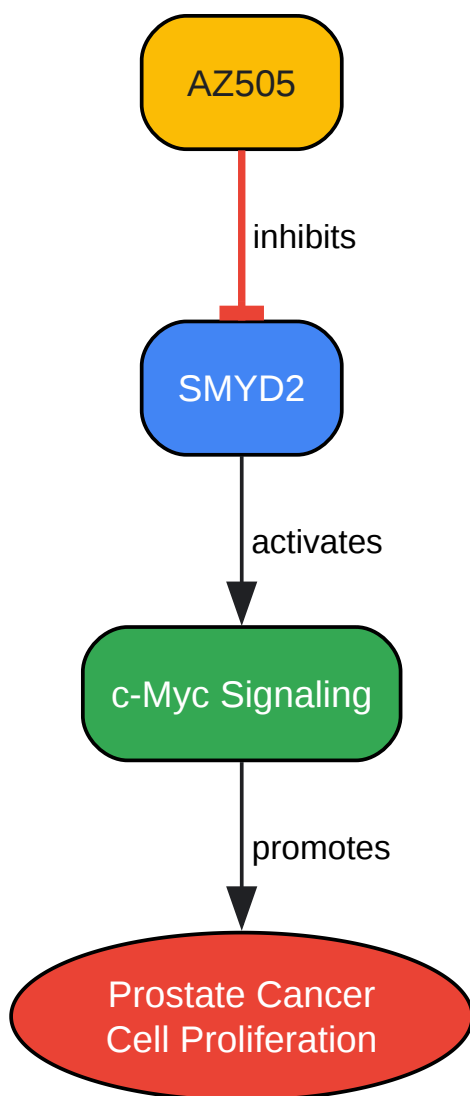
Data compiled from multiple sources highlighting the high selectivity of AZ505.[\[7\]](#)

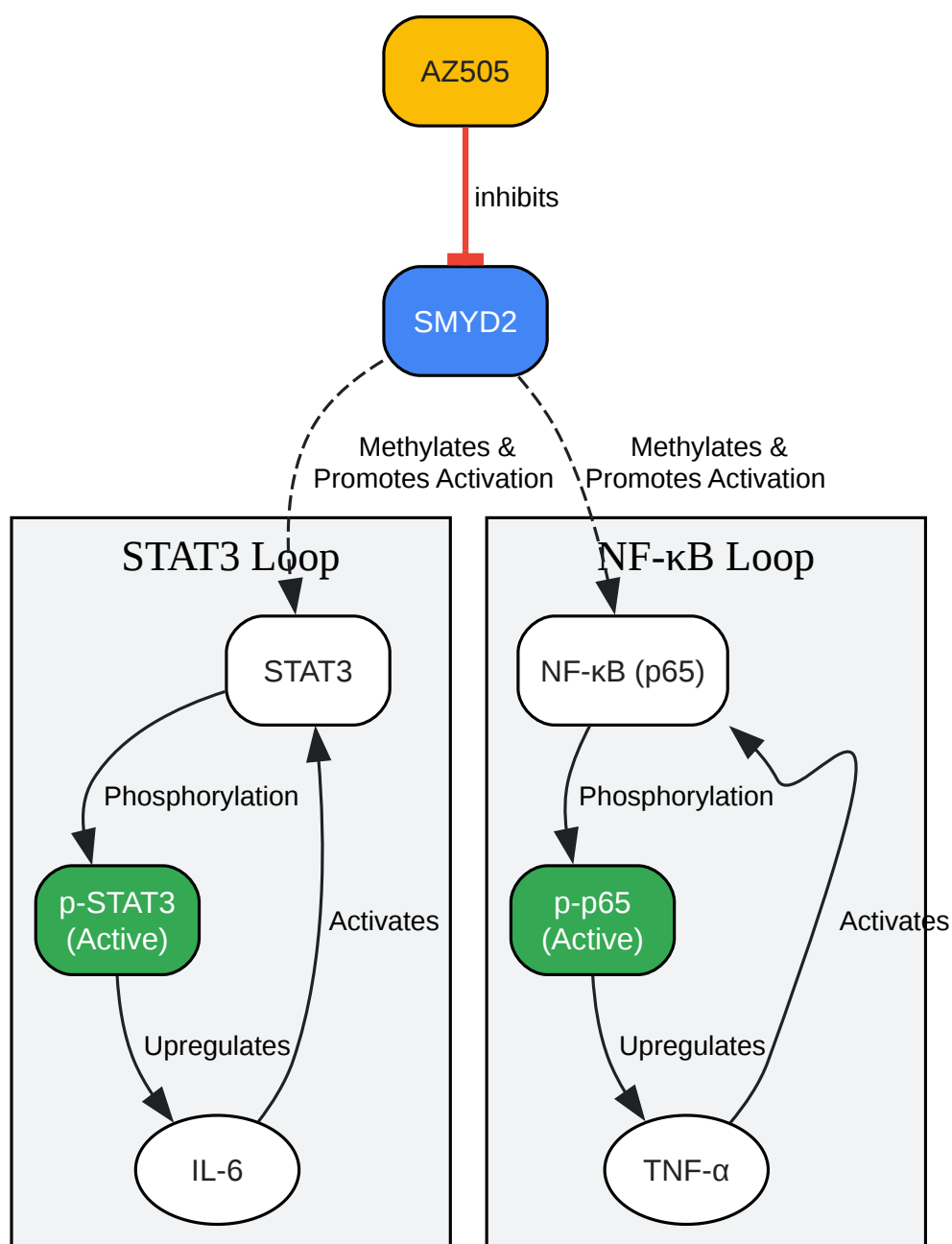
Key Applications and Experimental Protocols

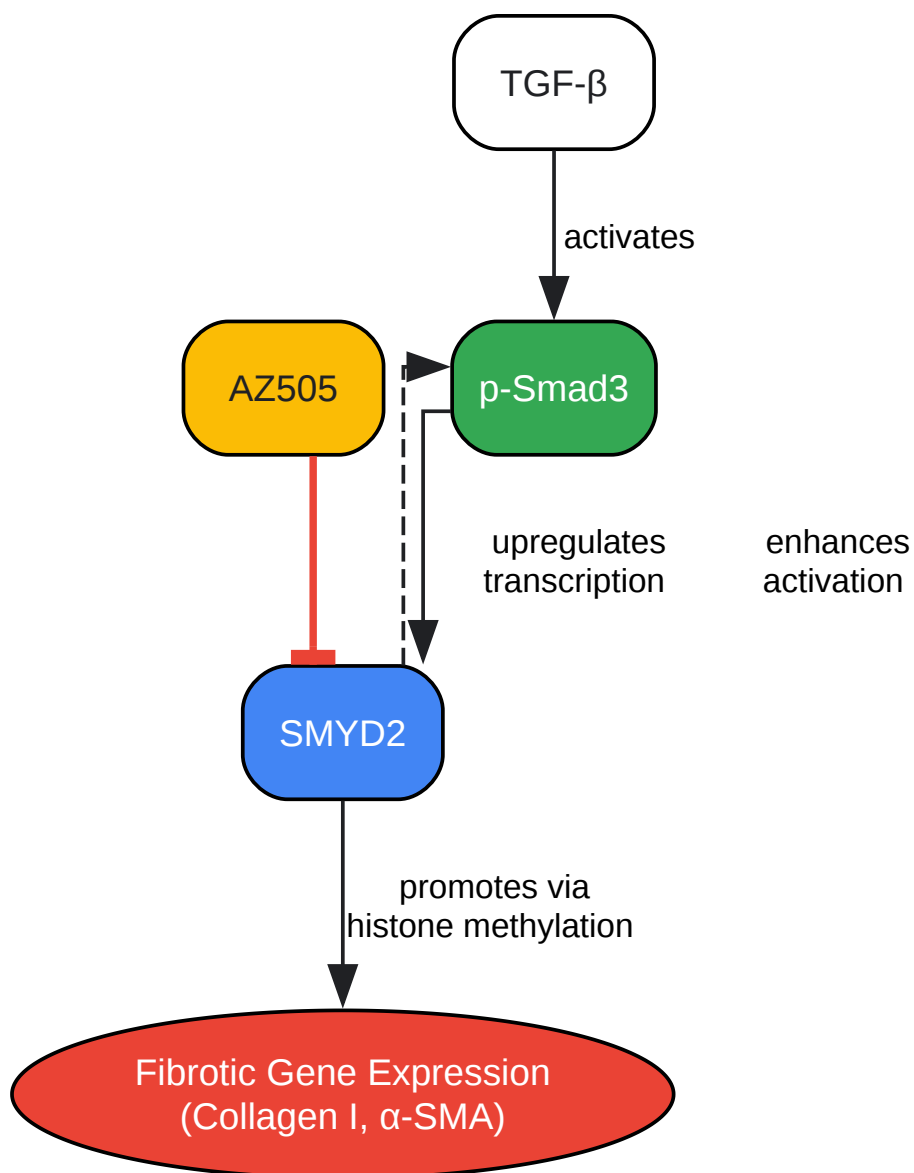
AZ505 can be used in a variety of biochemical and cellular assays to probe SMYD2 function. Below are workflows and detailed protocols for common applications.



General Workflow for Studying SMYD2 Function with AZ505







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